LC-MS/MS Assay Precision: Indinavir-d6 vs. Unlabeled Indinavir in Validated Human Plasma Method
In a validated LC-MS/MS method for simultaneous determination of indinavir and d6-indinavir in human plasma, the intra- and inter-assay precision (expressed as coefficient of variation, CV%) was evaluated for both analytes across the concentration range of 1-200 ng/mL. Indinavir-d6 demonstrated a precision range of 0.9% to 6.2% CV, while unlabeled indinavir exhibited a range of 0.9% to 4.3% CV. Both analytes fell well within the ±15% acceptance criterion for bioanalytical method validation, confirming that deuterium labeling does not introduce meaningful precision degradation relative to the unlabeled analyte [1].
| Evidence Dimension | LC-MS/MS assay precision (coefficient of variation, CV%) |
|---|---|
| Target Compound Data | CV range: 0.9% to 6.2% |
| Comparator Or Baseline | Unlabeled indinavir: CV range: 0.9% to 4.3% |
| Quantified Difference | Precision ranges overlap substantially; maximum CV difference approximately 1.9 percentage points at upper bound |
| Conditions | Human plasma; 1 mL aliquot; liquid-liquid extraction with methyl-t-butyl ether; BDS-Hypersil C8 column; Sciex API III+ tandem mass spectrometer with turbo ion-spray; MRM transitions m/z 614→465 (indinavir), 620→471 (d6-indinavir); validated concentration range 1-200 ng/mL [1] |
Why This Matters
This direct comparison validates that Indinavir-d6 can be substituted for unlabeled indinavir as an internal standard without compromising assay precision, a prerequisite for regulatory-compliant bioanalytical method validation (BMV) under FDA and EMA guidance.
- [1] Woolf E, Haddix HM, Matuszewski B. Simultaneous determination of unlabeled and deuterium-labeled indinavir in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection. J Pharm Sci. 1997;86(2):193-198. View Source
